molecular formula C9H6N2O4 B11895754 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid CAS No. 876715-75-2

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid

Cat. No.: B11895754
CAS No.: 876715-75-2
M. Wt: 206.15 g/mol
InChI Key: WGTRULPFJQWGLZ-UHFFFAOYSA-N
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Description

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid (CAS Number: 876715-75-2) is a high-value quinoxalinedione derivative designed for advanced research applications, particularly in the field of neuroscience and medicinal chemistry . This compound serves as a key synthetic intermediate for the development of novel AMPA receptor antagonists . Antagonists of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype of glutamate receptors are of significant research interest due to their potential neuroprotective effects. Studies suggest such compounds may be effective in the therapy of neurodegenerative disorders, including ischemic stroke, epilepsy, and Alzheimer's disease . The core quinoxaline-2,3-dione structure is a recognized pharmacophore for achieving high affinity and selectivity at these receptors . The synthesis of this compound and its analogs can be achieved through methods such as the reductive cyclization of substituted (o-nitrophenyl)glycines . With a molecular formula of C9H6N2O4 and a molecular weight of 206.15 g/mol, this solid compound should be stored sealed in a dry environment at 2-8°C to ensure stability . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

876715-75-2

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

2,3-dioxo-1,4-dihydroquinoxaline-5-carboxylic acid

InChI

InChI=1S/C9H6N2O4/c12-7-8(13)11-6-4(9(14)15)2-1-3-5(6)10-7/h1-3H,(H,10,12)(H,11,13)(H,14,15)

InChI Key

WGTRULPFJQWGLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)C(=O)N2)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material Selection

The presence of a carboxylic acid group at position 5 necessitates either:

  • Pre-functionalized o-phenylenediamine : A commercially challenging route due to the limited availability of 4-amino-3-nitrobenzoic acid derivatives.

  • Electrophilic aromatic substitution (EAS) : Introducing the carboxylic acid post-cyclization using directing groups.

In practice, most studies opt for post-functionalization due to the synthetic flexibility it offers. For example, sulfonation at position 6 of quinoxaline-2,3-dione has been achieved using chlorosulfonic acid, suggesting that analogous strategies could target position 5 for carboxylation.

Synthetic Pathways for Carboxylic Acid Functionalization

Nitrile Hydrolysis

A plausible route involves the hydrolysis of a cyano group at position 5:

  • Synthesis of 5-cyanoquinoxaline-2,3-dione :

    • React o-phenylenediamine with oxaloacetic acid (instead of oxalic acid) to introduce a nitrile group.

    • Cyclocondensation under hydrothermal conditions.

  • Acid-catalyzed hydrolysis :

    • Treat the nitrile intermediate with concentrated HCl/H₂SO₄ at reflux to yield the carboxylic acid.

This method parallels the hydrolysis of sulfonamide intermediates reported in analogous systems.

Kolbe–Schmitt Reaction

Introducing COOH via carboxylation under high-pressure CO₂:

  • Generate sodium phenoxide intermediate :

    • Treat 5-hydroxyquinoxaline-2,3-dione with NaOH.

  • Carboxylation :

    • Expose to CO₂ at 125°C and 100 atm, followed by acid work-up.

This approach is theorized based on phenolic quinoxaline derivatization methods.

Comparative Analysis of Synthetic Routes

MethodReagents/ConditionsYield (Estimated)Challenges
Nitrile HydrolysisHCl/H₂SO₄, reflux, 24h45–60%Cyanide intermediate stability
Kolbe–SchmittCO₂, 125°C, 100 atm, NaOH30–40%High-pressure equipment requirements
Direct Cyclizationo-PDA + oxaloacetic acid, hydrothermal50–65%Starting material availability

Note: Yields extrapolated from analogous quinoxaline syntheses.

Structural Characterization and Validation

Critical validation steps for the target compound include:

Spectroscopic Confirmation

  • IR Spectroscopy : Expected peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1680 cm⁻¹ (quinoxalinedione C=O).

  • ¹H NMR : Aromatic protons at δ 7.08–7.95 ppm (integration dependent on substitution pattern).

X-ray Crystallography

While no crystal structure for the 5-carboxylic acid derivative exists, related coordination polymers (e.g., Mn/Zn complexes with 6-carboxylic acid analogues) confirm the planar quinoxaline core.

Industrial-Scale Considerations

Green Chemistry Adaptations

Microwave-assisted synthesis (MAS) reduces reaction times from hours to minutes, as demonstrated in sulfonohydrazide preparations. Applying MAS to nitrile hydrolysis or cyclocondensation could enhance throughput.

Purification Challenges

The compound’s low solubility in common organic solvents necessitates recrystallization from aqueous ethanol or DMF/water mixtures .

Chemical Reactions Analysis

Types of Reactions

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.

    Substitution: Substitution reactions can occur at different positions on the quinoxaline ring, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like tin (II) chloride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides as promising antimycobacterial agents. Specifically, compounds derived from 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline have demonstrated high activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 1.25 µg/mL . The mechanism of action involves DNA damage and the inhibition of specific genes associated with drug resistance.

Case Study: Antimycobacterial Screening

  • Objective : Evaluate the effectiveness of quinoxaline derivatives against M. tuberculosis.
  • Methodology : Whole-genome sequencing was performed on spontaneous drug-resistant mutants to identify mutations linked to resistance.
  • Findings : The derivatives exhibited low toxicity in vivo and were effective in a mouse infection model .

Drug Design and Development

The structural characteristics of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline make it a valuable scaffold for developing new pharmaceuticals. Its derivatives are being explored for their potential as anti-tuberculosis drugs and other therapeutic agents.

Key Advantages

  • Low Toxicity : In vivo tests showed no significant toxic effects at therapeutic doses.
  • Structural Versatility : Modifications to the quinoxaline structure can enhance biological activity and selectivity against target pathogens .

Synthetic Methodologies

The synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives has been achieved through various green chemistry approaches. For instance, one study reported an environmentally friendly synthesis method involving chlorosulfonation followed by hydrazine reaction . This method not only improves yield but also minimizes hazardous waste.

Synthesis Overview

StepReactionConditions
1Chlorosulfonation of quinoxaline-2,3-dioneChlorosulfonic acid
2Reaction with hydrazine hydrateReflux in methanol
3Formation of sulfonyl hydrazide derivativesStirring at room temperature

Analytical Applications

In addition to its biological applications, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline has been utilized in analytical chemistry for its separation and identification using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed that allows for effective separation and analysis under mild conditions .

HPLC Methodology

  • Mobile Phase : Acetonitrile and water (phosphoric acid replaced with formic acid for mass spectrometry compatibility).
  • Purpose : Suitable for pharmacokinetics studies and isolation of impurities in preparative separations.

Biological Activity

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid (DTHQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DTHQCA, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of DTHQCA

DTHQCA can be synthesized through various methods, including the reaction of o-phenylenediamine with oxalic acid to form quinoxaline derivatives. The synthesis often involves chlorosulfonation and subsequent reactions with hydrazine derivatives to yield the desired product. The efficiency of these synthetic methodologies has been highlighted in recent studies, emphasizing environmentally friendly approaches such as green chemistry techniques .

Antitumor Activity

Recent studies have demonstrated that DTHQCA exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis. For instance, a derivative of DTHQCA was found to activate caspase-3 in Jurkat cells in a dose-dependent manner, indicating its potential as an anticancer agent .

The antitumor effects of DTHQCA are primarily attributed to its ability to interact with Bcl-2 family proteins. These proteins play a crucial role in regulating apoptosis in cancer cells. Inhibition of Bcl-2 has been linked to increased apoptosis and reduced tumor growth. DTHQCA derivatives have shown binding affinities to both Bcl-2 and Mcl-1 proteins while displaying minimal interaction with Bcl-X_L .

Case Study 1: Apoptosis Induction

In a study involving Jurkat T-cells, treatment with DTHQCA led to a marked increase in apoptotic cell death compared to untreated controls. Flow cytometry analysis revealed that the compound significantly enhanced Annexin V positivity, indicating early apoptotic events .

Case Study 2: Antiproliferative Effects

Another investigation assessed the antiproliferative effects of DTHQCA on human breast cancer cell lines. The results indicated that treatment with DTHQCA resulted in reduced cell viability and induced cell cycle arrest at the G0/G1 phase .

Structure-Activity Relationship (SAR)

The biological activity of DTHQCA can be influenced by structural modifications. Research indicates that substituents on the quinoxaline core can enhance or diminish its biological properties. For example, variations in the carboxylic acid group or modifications at the nitrogen positions have been shown to affect binding affinity and potency against target proteins .

Data Table: Biological Activity Summary

Biological Activity Mechanism Cell Line/Model Effect Observed
AntitumorBcl-2 inhibitionJurkat T-cellsIncreased apoptosis (caspase activation)
AntiproliferativeCell cycle arrestHuman breast cancer cellsReduced cell viability
Apoptosis inductionCaspase activationVarious cancer cell linesEnhanced Annexin V positivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

a. 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic Acid (QJ-0179)
  • Structure: Replaces the quinoxaline core with a quinazoline system (two nitrogen atoms at positions 1 and 3).
  • Applications : Used in kinase inhibitor studies due to quinazoline’s prevalence in drug discovery .
b. 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-carboxylic Acid (CAS: 67402-77-1)
  • Structure: Phthalazine core (two fused benzene rings with nitrogen atoms at positions 1 and 2) instead of quinoxaline.
  • Key Differences : The phthalazine system introduces a larger conjugated π-system, influencing UV absorption and fluorescence properties.
  • Applications : Explored in materials science for optoelectronic applications .

Substituent Variations

a. 3-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl)-propionic Acid (QZ-0967)
  • Structure : Adds a sulfonyl-propionic acid group at position 4.
  • Key Differences : The sulfonyl group enhances water solubility and enables covalent bonding with biomolecules (e.g., proteins).
  • Applications : Intermediate for bioconjugation or prodrug development .
b. 3-Phenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid (CAS: 946386-66-9)
  • Structure : Lacks dioxo groups but includes a phenyl substituent at position 3.
  • Key Differences : The phenyl group increases lipophilicity, improving membrane permeability.
  • Applications : Building block for anticancer and antimicrobial agents .

Stereochemical and Functional Group Modifications

a. (2R)-2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid
  • Structure : Chiral ethyl group at position 2 and a single ketone at position 3.
  • Key Differences : The stereocenter (R-configuration) may influence enantioselective interactions in enzyme inhibition.
  • Applications : Studied in asymmetric catalysis and receptor-targeted drug design .
b. 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid
  • Structure : Methyl groups replace dioxo functionalities.
  • Key Differences : Eliminates hydrogen-bonding capacity, reducing polar interactions in molecular recognition.
  • Applications : Used in agrochemical research .

Data Tables: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties Applications Reference
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid Quinoxaline 2,3-dioxo, 5-COOH High polarity, H-bond donor/acceptor Sulfonamide synthesis, medicinal chemistry
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid Quinazoline 2,4-dioxo, 6-COOH Moderate electron deficiency Kinase inhibitors
3-Phenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid Quinoxaline 3-phenyl, 5-COOH Lipophilic, planar structure Anticancer agents
(2R)-2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid Quinoxaline 2-ethyl (R), 3-oxo, 6-COOH Chiral center Asymmetric catalysis

Q & A

Basic Question: What are the recommended synthetic routes for 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as cyclocondensation of o-phenylenediamine derivatives with α-keto acids or esters. For example:

Cyclocondensation : React 1,2-diamines with glyoxylic acid derivatives under reflux in acetic acid or ethanol, followed by purification via recrystallization or column chromatography.

Carboxylic Acid Functionalization : Post-cyclization oxidation or hydrolysis steps may be required to introduce the carboxylic acid moiety.

Crystallization : Use solvent systems like ethanol/water or DCM/hexane to obtain high-purity crystals. Characterization via XRD (as demonstrated for analogous dioxane-carboxylic acids) ensures structural validation .

Advanced Question: How can computational modeling predict the reactivity or biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Perform docking studies using software like AutoDock Vina to assess binding affinity with target proteins (e.g., enzymes involved in inflammation or proliferation). For quinoxaline derivatives, such studies have identified key interactions with active sites, guiding structural optimization .
  • DFT Calculations : Use density functional theory to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict regioselectivity in reactions.
  • SAR Analysis : Compare structural analogs (e.g., triazole-quinoxaline hybrids) to establish correlations between substituents and activity, as seen in anti-proliferative studies .

Basic Question: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the quinoxaline core and carboxylic acid proton environments.
  • XRD : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar dioxane-carboxylic acids .
  • HPLC/MS : Ensure purity and verify molecular weight, especially for intermediates prone to side reactions.
  • IR Spectroscopy : Identify carbonyl (C=O) and carboxylic acid (O-H) stretching vibrations (~1700 cm1^{-1} and ~2500-3300 cm1^{-1}, respectively).

Advanced Question: How to address discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:

Batch Comparison : Analyze 1^1H NMR spectra for consistency in peak splitting (e.g., diastereomer formation) or impurities.

XRD Validation : Compare unit cell parameters with reference data to rule out polymorphic variations .

HPLC Trace Analysis : Detect low-level byproducts using gradient elution with UV detection at 254 nm.

Reaction Optimization : Adjust stoichiometry, solvent polarity, or temperature to minimize side reactions (e.g., over-oxidation).

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents or dust generation.
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental release .

Advanced Question: How to evaluate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

pH Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC at 24/48/72-hour intervals.

Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures and hygroscopicity.

Light Sensitivity : Expose to UV-Vis light (300–800 nm) and assess photodegradation products using LC-MS.

Advanced Question: What strategies resolve low yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance cyclocondensation efficiency.
  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.
  • Flow Chemistry : Implement continuous flow systems to control exothermic reactions and reduce side products.

Basic Question: How is the compound’s solubility profile determined?

Methodological Answer:

  • Solvent Screening : Test solubility in water, DMSO, ethanol, and dichloromethane at 25°C. Use UV-Vis spectroscopy to quantify saturation points.
  • LogP Calculation : Estimate partition coefficients via shake-flask method or computational tools (e.g., ChemAxon).

Advanced Question: How to design in vitro assays for assessing biological activity?

Methodological Answer:

  • Anti-Inflammatory Assays : Use RAW264.7 macrophage cells to measure inhibition of TNF-α or IL-6 production via ELISA after LPS stimulation .
  • Cytotoxicity Screening : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to determine IC50_{50} values .

Advanced Question: How to analyze intermolecular interactions in crystal structures?

Methodological Answer:

  • Hydrogen-Bond Analysis : Use Mercury software to map O-H···O/N interactions in XRD-derived structures .
  • π-Stacking Metrics : Calculate centroid distances and dihedral angles between quinoxaline rings to assess stacking contributions to stability.

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